molecular formula C13H11Cl2NO2S B287377 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate

Katalognummer: B287377
Molekulargewicht: 316.2 g/mol
InChI-Schlüssel: VPFNMQZTQKJHFU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science.

Wirkmechanismus

The mechanism of action of 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation and survival. Furthermore, this compound has been shown to disrupt the nervous system of insects, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce DNA damage, inhibit cell proliferation, and promote apoptosis. Additionally, this compound has been shown to disrupt the nervous system of insects, leading to paralysis and death.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in lab experiments is its high potency and selectivity against cancer cells and insects. However, the compound's toxicity and potential environmental impact may limit its use in certain applications.

Zukünftige Richtungen

For research could include investigating the compound's potential use as a therapeutic agent for other diseases, such as bacterial infections and parasitic diseases. Additionally, further studies could focus on developing more efficient synthesis methods for the compound and exploring its potential use in material science applications.
In conclusion, 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate is a chemical compound with significant potential for various applications in scientific research. Its potent anticancer and insecticidal properties make it a promising candidate for further investigation and development. However, more research is needed to fully understand the compound's mechanism of action and potential applications in other fields.

Synthesemethoden

The synthesis of 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate can be achieved through various methods, including the reaction of 4-chloro-3,5-dimethylphenylamine with 2-chloro-4-methyl-1,3-thiazole-5-carboxylic acid under suitable conditions. This method has been reported to yield a high purity of the compound and is relatively simple and cost-effective.

Wissenschaftliche Forschungsanwendungen

The potential applications of 4-Chloro-3,5-dimethylphenyl2-chloro-4-methyl-1,3-thiazole-5-carboxylate in scientific research are vast. One of the most significant applications is in the field of medicinal chemistry, where this compound has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, this compound has also been investigated for its potential use as a pesticide due to its insecticidal properties.

Eigenschaften

Molekularformel

C13H11Cl2NO2S

Molekulargewicht

316.2 g/mol

IUPAC-Name

(4-chloro-3,5-dimethylphenyl) 2-chloro-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C13H11Cl2NO2S/c1-6-4-9(5-7(2)10(6)14)18-12(17)11-8(3)16-13(15)19-11/h4-5H,1-3H3

InChI-Schlüssel

VPFNMQZTQKJHFU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=C(N=C(S2)Cl)C

Kanonische SMILES

CC1=CC(=CC(=C1Cl)C)OC(=O)C2=C(N=C(S2)Cl)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.